molecular formula C24H21FN2O3 B11454934 4-fluoro-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

4-fluoro-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide

Cat. No.: B11454934
M. Wt: 404.4 g/mol
InChI Key: LRBJQIOHXJJUJM-UHFFFAOYSA-N
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Description

4-fluoro-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide.

    Reduction: Formation of 4-fluoro-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzylamine.

    Substitution: Formation of 4-methoxy-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide.

Scientific Research Applications

4-fluoro-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is unique due to the presence of the benzoxazole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H21FN2O3

Molecular Weight

404.4 g/mol

IUPAC Name

4-fluoro-N-[2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C24H21FN2O3/c1-14(2)16-6-11-22-20(12-16)27-24(30-22)17-7-10-21(29-3)19(13-17)26-23(28)15-4-8-18(25)9-5-15/h4-14H,1-3H3,(H,26,28)

InChI Key

LRBJQIOHXJJUJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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